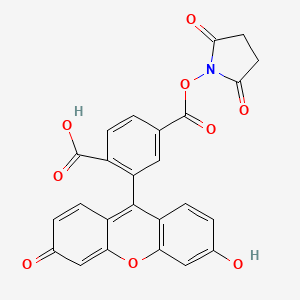

Flurescein-NHS ester

Description

Significance of Fluorescent Labeling in Biomedical Sciences

Fluorescent labeling is a powerful technique that involves the attachment of a fluorescent molecule, or fluorophore, to a target biomolecule, such as a protein or nucleic acid. This process allows researchers to visualize, track, and quantify biological molecules and their interactions within complex systems. The significance of this technology in biomedical sciences is vast, enabling advancements in numerous fields including cell biology, genomics, proteomics, and drug discovery.

One of the key advantages of fluorescent labeling is its high sensitivity, allowing for the detection of minute quantities of target molecules. This has been instrumental in the development of various applications, such as:

Cellular Imaging: Fluorescent microscopy utilizes fluorescently labeled molecules to visualize cellular structures and dynamic processes in real-time. longdom.org For instance, the movement and localization of specific proteins can be tracked within living cells, providing insights into their function. longdom.org

Flow Cytometry: This technique enables the rapid analysis and sorting of individual cells within a heterogeneous population. longdom.org Cells are tagged with fluorescent markers that bind to specific cellular components, allowing for their identification and quantification. longdom.org

Immunoassays: Fluorescent labels are widely used in diagnostic assays to detect the presence of specific proteins or other biomarkers associated with diseases. longdom.org

Nucleic Acid Detection: The development of fluorescent DNA probes has revolutionized genetic research, enabling DNA sequencing and the identification of genetic markers. longdom.org

Fluorescent labeling offers a safer and often more cost-effective alternative to traditional radioactive labeling methods. researchgate.net Fluorescently labeled biomolecules can be stored for longer periods and handled with greater ease, minimizing disposal issues. researchgate.net

Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. A critical component of many bioconjugation strategies is the use of amine-reactive crosslinkers, with N-hydroxysuccinimide (NHS) esters being among the most widely utilized. thermofisher.comchemicalbook.com The development of NHS esters in 1963 by Anderson and co-workers was a significant advancement in peptide synthesis and bioconjugation. amerigoscientific.com

NHS esters are reactive groups formed by the activation of a carboxylate molecule with a carbodiimide. thermofisher.comnbinno.com The fundamental reaction of an NHS ester is with a primary amine (-NH2) to form a stable amide bond. thermofisher.comthermofisher.com This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2 to 9). thermofisher.com The primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins are common targets for NHS ester reagents. thermofisher.comresearchgate.net

The key advantages of NHS ester chemistry include:

High Reactivity and Specificity: NHS esters react efficiently and specifically with primary amines. thermofisher.com

Stable Product Formation: The resulting amide bond is highly stable. thermofisher.com

Mild Reaction Conditions: The reaction can be carried out in aqueous buffers at physiological to slightly alkaline pH. thermofisher.com

Water-Soluble Byproduct: The reaction releases N-hydroxysuccinimide, which is a water-soluble byproduct that is generally easy to remove. amerigoscientific.com

However, a competing reaction is the hydrolysis of the NHS ester, where it reacts with water and becomes non-reactive. thermofisher.com The rate of hydrolysis increases with pH. thermofisher.com Therefore, it is crucial to perform labeling reactions promptly after preparing the NHS ester solution. thermofisher.com

Role of Fluorescein-NHS Ester as a Versatile Amine-Reactive Reagent

Fluorescein-NHS ester is a derivative of the fluorescein (B123965) dye that has been functionalized with an NHS ester group. youtube.com This modification makes it a highly effective amine-reactive fluorescent labeling reagent. researchgate.net It is widely used to conjugate the bright green fluorescence of fluorescein to proteins, antibodies, peptides, and other biomolecules containing primary amines. axispharm.comglenresearch.comresearchgate.net

The reaction of Fluorescein-NHS ester with a primary amine on a target molecule results in the formation of a stable covalent bond, effectively tagging the molecule with a fluorescent label. thermofisher.com This allows for the subsequent detection and analysis of the labeled molecule in various biological applications. researchgate.net

Compared to its predecessor, fluorescein isothiocyanate (FITC), Fluorescein-NHS ester offers several advantages. The succinimidyl ester group of Fluorescein-NHS has a much greater specificity towards primary amines in the presence of other nucleophiles. youtube.com Studies have also shown that the conjugate formed with an NHS ester (specifically, carboxyfluorescein succinimidyl ester or CFSE) demonstrates superior stability compared to the FITC conjugate. nih.gov

The versatility of Fluorescein-NHS ester is evident in its broad range of applications, including:

Immunofluorescence: Labeling antibodies to visualize specific antigens in cells and tissues. researchgate.net

Flow Cytometry: Tagging cells for analysis and sorting. researchgate.net

Protein Labeling: Studying protein localization, interactions, and quantification. researchgate.net

Oligonucleotide Labeling: Attaching a fluorescent tag to DNA or RNA probes. glenresearch.com

Interactive Data Table: Comparison of Amine-Reactive Fluorescein Derivatives

| Feature | Fluorescein-NHS Ester | Fluorescein Isothiocyanate (FITC) |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Isothiocyanate |

| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) and other nucleophiles |

| Resulting Bond | Stable amide bond | Thiourea bond |

| Reaction pH | pH 7.2 - 9 | Typically pH > 9 |

| Specificity for Primary Amines | High | Moderate |

| Conjugate Stability | Generally more stable | Less stable, particularly at 37°C |

Interactive Data Table: Key Properties of Fluorescein

| Property | Value |

| Excitation Maximum | ~495 nm |

| Emission Maximum | ~519 nm |

| Appearance | Bright green fluorescence |

| Common Applications | Microscopy, Flow Cytometry, Immunoassays |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H15NO9 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32) |

InChI Key |

LXFOCXWFKJWFEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Mechanism and Chemistry of Fluorescein Nhs Ester Conjugation

Amine-Reactive Functionalization of Fluorescein-NHS Ester

Fluorescein (B123965) is functionalized with an N-hydroxysuccinimide ester to create an amine-reactive compound. thermofisher.com The NHS ester group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. aatbio.com This targeted reactivity is primarily directed towards aliphatic primary amines (-NH₂), such as the ε-amino group of lysine (B10760008) residues found in proteins, as well as the N-terminal α-amino group of polypeptides. aatbio.comthermofisher.com This specificity allows for the relatively straightforward labeling of proteins and other amine-containing molecules. thermofisher.com

Formation of Stable Amide Bonds via Acylation Reaction

The core of the conjugation chemistry is a nucleophilic acyl substitution reaction. The unprotonated primary amine of a biomolecule acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. aatbio.com This attack leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond between the fluorescein molecule and the target biomolecule. thermofisher.com This acylation reaction is robust and forms a covalent linkage that is resistant to cleavage under typical biological conditions.

Influence of Reaction Conditions on Conjugation Efficiency

The success and efficiency of the conjugation reaction are highly dependent on several key parameters. Careful optimization of these conditions is crucial to maximize the yield of the desired fluorescently labeled product while minimizing competing side reactions, most notably the hydrolysis of the NHS ester.

The pH of the reaction buffer is a critical factor. The reaction between the NHS ester and a primary amine is strongly pH-dependent. lumiprobe.comlumiprobe.com For the primary amine to be an effective nucleophile, it must be in its unprotonated state. Since the pKa of the ε-amino group of lysine is around 10.5, a slightly alkaline pH is required to ensure a sufficient concentration of unprotonated amines. However, at higher pH values, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly. thermofisher.comlumiprobe.com This competing hydrolysis reaction results in the formation of an unreactive carboxylate, thereby reducing the labeling efficiency. thermofisher.com

The optimal pH for the conjugation reaction is generally between 7 and 9. thermofisher.comaatbio.comthermofisher.com More specifically, a pH range of 8.3 to 8.5 is often recommended as the ideal balance between efficient amine acylation and minimal NHS ester hydrolysis. lumiprobe.comlumiprobe.cominterchim.fr

Below is a table summarizing the effect of pH on the stability of NHS esters, highlighting the competition between aminolysis and hydrolysis.

| pH | Temperature | Half-life of NHS-ester Hydrolysis | Implication for Conjugation Efficiency |

| 7.0 | 0°C | 4 to 5 hours | Lower reactivity with amines, but greater stability of the NHS ester. thermofisher.com |

| 8.6 | 4°C | 10 minutes | Increased reactivity with amines, but also a significantly faster rate of hydrolysis. thermofisher.com |

This table presents data on the hydrolysis rates of NHS esters, which is a key consideration in optimizing the pH for conjugation with Fluorescein-NHS ester.

Fluorescein-NHS ester often has limited solubility in aqueous buffers. lumiprobe.com To overcome this, it is typically first dissolved in a water-miscible organic solvent before being added to the aqueous solution containing the biomolecule to be labeled. thermofisher.com The most commonly used solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). thermofisher.comlumiprobe.com It is important to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester. lumiprobe.com

The concentration of the organic solvent in the final reaction mixture can also influence the labeling efficiency. For the labeling of aminoallyl-modified RNA, one study found that the optimal concentration of DMSO was between 45-55% (v/v). nih.gov It is generally recommended to keep the volume of the added organic solvent to a minimum, typically around 10% of the total reaction volume, to avoid potential denaturation of the protein or other biomolecules. lumiprobe.com

The concentrations of both the Fluorescein-NHS ester and the target biomolecule play a significant role in the outcome of the labeling reaction. In more dilute protein solutions, the competing hydrolysis of the NHS ester is more pronounced. thermofisher.com Conversely, at higher protein concentrations, the acylation reaction is favored. thermofisher.com Optimal biomolecule concentrations for labeling are typically in the range of 1-10 mg/mL. lumiprobe.com

The stoichiometry, or the molar ratio of Fluorescein-NHS ester to the biomolecule, is a key parameter for controlling the degree of labeling. A molar excess of the NHS ester is generally used to drive the reaction towards completion. The optimal molar excess can vary depending on the specific protein and the desired degree of labeling. For antibody labeling, a 15- to 20-fold molar excess of the fluorescent dye is often considered optimal. thermofisher.com Other protocols suggest a more general 8-fold molar excess for mono-labeling of common proteins and peptides. lumiprobe.com

The aminolysis of N-hydroxysuccinimide esters follows pseudo-first-order kinetics under conditions where the amine concentration is in large excess. mst.edu The rate of the reaction is influenced by the basicity of the amine, with more basic amines generally reacting faster. mst.edu

The incubation time and temperature for the conjugation reaction can be adjusted to achieve the desired level of labeling. Reactions are commonly carried out for 0.5 to 4 hours at room temperature or at 4°C. thermofisher.com Longer incubation times, such as overnight on ice, can also be employed. interchim.fr The choice of incubation parameters depends on the stability of the biomolecule being labeled and the desired efficiency of the conjugation.

The following table provides a summary of typical reaction conditions for the conjugation of Fluorescein-NHS ester.

| Parameter | Recommended Condition | Rationale |

| pH | 7.0–9.0 (Optimal: 8.3–8.5) | Balances the need for unprotonated primary amines with the minimization of NHS ester hydrolysis. thermofisher.comlumiprobe.com |

| Buffer System | Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffers. thermofisher.com Avoid buffers containing primary amines (e.g., Tris, Glycine). thermofisher.com | Provides a stable pH environment without competing with the labeling reaction. thermofisher.com |

| Solvent | Anhydrous DMSO or DMF for initial dissolution of Fluorescein-NHS ester. thermofisher.comlumiprobe.com | Overcomes the poor aqueous solubility of the reagent. lumiprobe.com |

| Reactant Concentration | Biomolecule: 1–10 mg/mL. lumiprobe.com | Higher concentrations favor the desired acylation reaction over hydrolysis. thermofisher.comlumiprobe.com |

| Stoichiometry | 8- to 20-fold molar excess of Fluorescein-NHS ester to biomolecule. thermofisher.comlumiprobe.com | Drives the reaction to achieve a higher degree of labeling. The exact ratio should be optimized for the specific application. thermofisher.com |

| Incubation Time | 0.5–4 hours at room temperature, or overnight at 4°C. thermofisher.cominterchim.fr | Allows sufficient time for the reaction to proceed. The duration can be adjusted based on the stability of the biomolecule and the desired labeling efficiency. thermofisher.cominterchim.fr |

| Temperature | 4°C to Room Temperature (approximately 20-25°C). thermofisher.com | Lower temperatures can help to preserve the stability of sensitive biomolecules and slow the rate of hydrolysis. thermofisher.com |

This table provides a general guide to the reaction conditions for Fluorescein-NHS ester conjugation. Optimal conditions may vary depending on the specific biomolecule and experimental goals.

Isomeric Considerations in Fluorescein-NHS Ester Derivatives

Fluorescein-N-hydroxysuccinimide (NHS) ester is a widely utilized reagent for the fluorescent labeling of biomolecules. However, the term "fluorescein-NHS ester" most commonly refers to a mixture of two structural isomers: 5-carboxyfluorescein-NHS and 6-carboxyfluorescein-NHS. The existence of these isomers arises from the synthesis of carboxyfluorescein, which typically yields a mixture of the 5- and 6-substituted regioisomers. These are then activated to their respective NHS esters. While often used as a mixture, understanding the characteristics of the individual isomers is crucial for specific applications where purity and homogeneity are paramount.

The primary structural difference between the 5- and 6-isomers lies in the point of attachment of the carboxyl group on the bottom phenyl ring of the fluorescein molecule. This seemingly minor positional variance can have implications for the reactivity and the spatial orientation of the dye once conjugated to a target molecule.

For many standard applications, such as the general labeling of proteins or antibodies for fluorescence microscopy, the use of the mixed 5(6)-carboxyfluorescein-NHS ester is common and generally acceptable. fishersci.noempbiotech.com This is largely because the excitation and emission spectra of the two isomers are virtually indistinguishable. fishersci.no Consequently, for routine fluorescent labeling, there is often no practical need to isolate a specific isomer. fishersci.no

However, in high-resolution applications, the use of a single, pure isomer is often preferred. For instance, in techniques such as capillary electrophoresis or high-performance liquid chromatography (HPLC), the presence of two isomers can lead to peak broadening or the appearance of closely migrating species, complicating data analysis and purification of the labeled conjugate. Therefore, for applications demanding high purity and precise characterization, the use of isomerically pure 5-carboxyfluorescein-NHS or 6-carboxyfluorescein-NHS is advantageous.

While the spectral properties of the individual isomers are nearly identical when unconjugated, subtle differences in their photophysical behavior can emerge after conjugation. For example, research on bifluorophores synthesized from 5- and 6-carboxyfluorescein (B556484) has shown that despite their structural similarity, the resulting bifluorophores can exhibit different photophysical behaviors. researchgate.netejournal.by One study found that the luminescence quantum yield of a bifluorophore derived from the 6-isomer was significantly lower than that of the corresponding bifluorophore from the 5-isomer. researchgate.netejournal.by This suggests that the point of attachment can influence the local environment of the fluorophore and its interaction with the conjugated molecule, thereby affecting its fluorescent properties.

The synthesis and separation of the individual 5- and 6-isomers of carboxyfluorescein and their subsequent conversion to NHS esters have been described in the literature. acs.org These methods allow for the production of isomerically pure reagents for applications where the presence of a mixed population of labeled products would be problematic.

Methodologies for Biomolecule Labeling with Fluorescein Nhs Ester

Protein Labeling Strategies

The labeling of proteins with Fluorescein-NHS ester can be achieved through several strategies, each offering different levels of specificity and control over the conjugation site.

The most common approach for protein labeling with Fluorescein-NHS ester involves the non-specific modification of lysine (B10760008) residues. thermofisher.comabcam.comnih.gov N-hydroxysuccinimide esters react with the primary amines (-NH2) present in the side chains of lysine residues, as well as the N-terminal α-amino group of the polypeptide chain. thermofisher.comthermofisher.com This reaction is typically carried out in a buffer at a pH between 7 and 9, which facilitates the deprotonation of the amino groups, making them nucleophilic and reactive towards the NHS ester. thermofisher.comthermofisher.com

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. thermofisher.comfluorofinder.com Due to the presence of multiple lysine residues in most proteins, this method generally results in a heterogeneous population of labeled proteins with varying degrees of labeling (DOL), which is the average number of fluorophores per protein molecule. nih.govfluorofinder.com The DOL can be controlled to some extent by adjusting the molar ratio of the Fluorescein-NHS ester to the protein. thermofisher.com

| Parameter | Recommended Condition |

| pH | 7.0 - 9.0 thermofisher.comthermofisher.com |

| Buffer | Amine-free buffers (e.g., PBS, borate, HEPES) thermofisher.com |

| Molar Excess of Dye | 5-15 times for antibodies |

This interactive table summarizes the key reaction conditions for non-specific lysine residue labeling.

To achieve more controlled and site-specific labeling, a strategy involving the conversion of Fluorescein-NHS ester to a thioester derivative has been developed. nih.govnih.govnih.govacs.org This method allows for the specific labeling of a protein at an N-terminal cysteine residue. The process is a "one-pot," two-step reaction. nih.gov

In the first step, the Fluorescein-NHS ester is reacted with a thiol-containing molecule, such as 2-mercaptoethanesulfonate (MESNa), to form a fluorescein (B123965) thioester. nih.govnih.govnih.gov This thioester is then introduced to the target protein that has been engineered to possess a unique N-terminal cysteine residue. nih.govnih.gov The N-terminal cysteine undergoes a native chemical ligation (NCL)-like reaction with the thioester, resulting in the formation of a stable amide bond specifically at the N-terminus. nih.govuzh.ch This approach offers the advantage of producing a homogeneously labeled protein with a defined stoichiometry. nih.govnih.gov

| Step | Description |

| 1. Thioester Formation | Fluorescein-NHS ester is converted to a thioester using a thiol reagent like MESNa. nih.govnih.govnih.gov |

| 2. N-Terminal Labeling | The in situ generated thioester reacts specifically with the N-terminal cysteine of the target protein. nih.govnih.gov |

This interactive table outlines the two-step process for site-specific N-terminal cysteine labeling.

Fluorescein-NHS ester is frequently used to label antibodies for various immunodetection applications, including immunofluorescence, flow cytometry, and enzyme-linked immunosorbent assays (ELISAs). nih.govresearchgate.net The labeling process typically targets the primary amines of lysine residues on the antibody. thermofisher.comabcam.com It is crucial to control the degree of labeling, as excessive modification can lead to antibody aggregation or loss of antigen-binding affinity. researchgate.net

The general protocol involves dissolving the antibody in an amine-free buffer at a pH of 8.0-8.5 and then adding the Fluorescein-NHS ester, usually dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thermofisher.comlumiprobe.com The reaction is allowed to proceed for a specific time, after which the unreacted dye and byproducts are removed through purification methods such as gel filtration or dialysis. abcam.com The optimal molar ratio of dye to antibody needs to be determined empirically for each antibody to achieve the desired level of fluorescence without compromising its function. thermofisher.com

Bovine Serum Albumin (BSA) is a commonly used model protein in bioconjugation studies due to its stability, availability, and well-characterized structure. rsc.org The labeling of BSA with Fluorescein-NHS ester follows the same principles as the non-specific labeling of other proteins, targeting the numerous lysine residues present on its surface. researchgate.net Fluorescently labeled BSA is often used as a tracer in studies of endocytosis, exocytosis, and vesicle trafficking. biotium.com The straightforward labeling procedure and the commercial availability of pre-labeled BSA make it a convenient tool for various research applications. researchgate.net

Nucleic Acid Labeling Approaches

While proteins are the most common targets for Fluorescein-NHS ester labeling, this reagent can also be used to label nucleic acids that have been appropriately modified.

A common strategy for labeling RNA with Fluorescein-NHS ester involves the incorporation of aminoallyl-modified nucleotides during in vitro transcription or solid-phase synthesis. nih.govresearchgate.net The aminoallyl group introduces a primary amine into the RNA molecule, which can then serve as a reactive handle for conjugation with the NHS ester.

Purification and Characterization of Labeled Biomolecules

Size Exclusion Chromatography for Unreacted Dye Removal

After the labeling reaction, it is crucial to remove any unreacted Fluorescein-NHS ester from the labeled biomolecule. nih.govgbiosciences.com Size exclusion chromatography (SEC), also known as gel filtration, is a widely used method for this purpose. interchim.frnih.gov This technique separates molecules based on their size as they pass through a column packed with a porous resin. molecularcloning.com

The principle of SEC relies on the differential diffusion of molecules into the pores of the stationary phase. molecularcloning.com Larger molecules, such as the fluorescein-labeled oligonucleotide, are excluded from the pores and therefore travel through the column more quickly, eluting first. nih.gov Smaller molecules, like the free fluorescein dye and its hydrolysis byproducts, can enter the pores, resulting in a longer path through the column and a later elution time. nih.govmolecularcloning.com

The selection of the appropriate SEC resin is critical and depends on the size of the biomolecule being purified. The resin's pore size should be chosen to effectively separate the labeled biomolecule from the small molecular weight dye. For oligonucleotides, desalting columns with an appropriate molecular weight cutoff are often employed. glenresearch.com

The process involves loading the reaction mixture onto the equilibrated SEC column and then eluting with a suitable buffer. The elution can be monitored to collect the fractions containing the purified, labeled biomolecule. nih.gov For fluorescently labeled products, the fractions can often be visually inspected for the yellow color of fluorescein, and the absorbance can be measured to confirm the presence of the labeled product. nih.gov

Spectrophotometric Determination of Degree of Labeling

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule, is a critical parameter for characterizing the final product. thermofisher.comaatbio.com Spectrophotometry provides a straightforward method to determine the DOL. nanotempertech.com This is achieved by measuring the absorbance of the purified conjugate at two specific wavelengths: one at the maximum absorbance of the biomolecule (typically 260 nm for oligonucleotides) and the other at the maximum absorbance of the fluorescein dye (around 494 nm). gbiosciences.comnih.gov

To calculate the DOL, the concentrations of the biomolecule and the dye in the sample are first determined using the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the molar extinction coefficient, l is the path length (usually 1 cm), and c is the concentration. nih.gov

A correction factor is necessary because the fluorescein dye also absorbs light at 260 nm. jenabioscience.com The absorbance of the oligonucleotide at 260 nm must be corrected by subtracting the contribution from the dye at that wavelength. jenabioscience.com The corrected absorbance is then used to calculate the oligonucleotide concentration.

The formula to calculate the DOL is: DOL = (A_dye / ε_dye) / (A_oligo_corrected / ε_oligo)

Where:

A_dye is the absorbance at the maximum wavelength of fluorescein (~494 nm).

ε_dye is the molar extinction coefficient of fluorescein at that wavelength. gbiosciences.com

A_oligo_corrected is the corrected absorbance of the oligonucleotide at 260 nm.

ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm. jenabioscience.com

The molar extinction coefficient for fluorescein is approximately 68,000 M⁻¹cm⁻¹ at its maximum absorbance wavelength. gbiosciences.combiosyn.com The extinction coefficient for an oligonucleotide can be calculated based on its base composition. nih.gov An ideal DOL is often sought to ensure sufficient fluorescence signal without causing issues like self-quenching, which can occur at very high labeling densities. thermofisher.comaatbio.com

Table 2: Key Parameters for Spectrophotometric DOL Determination

| Parameter | Symbol | Typical Value/Method | Significance |

|---|---|---|---|

| Maximum Absorbance of Fluorescein | λ_max (dye) | ~494 nm | Wavelength for measuring dye concentration. gbiosciences.com |

| Maximum Absorbance of Oligonucleotide | λ_max (oligo) | 260 nm | Wavelength for measuring oligonucleotide concentration. |

| Molar Extinction Coefficient of Fluorescein | ε_dye | ~68,000 M⁻¹cm⁻¹ | Constant used to calculate dye concentration. gbiosciences.combiosyn.com |

| Molar Extinction Coefficient of Oligonucleotide | ε_oligo | Calculated based on sequence | Constant used to calculate oligonucleotide concentration. nih.gov |

| Correction Factor for Dye at 260 nm | CF₂₆₀ | ~0.3 | Accounts for the absorbance of fluorescein at 260 nm. jenabioscience.com |

Chromatographic Analysis of Labeled Products (e.g., HPLC, LC-MS)

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis and purification of fluorescein-labeled oligonucleotides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the labeled product from unlabeled oligonucleotides and other impurities. nih.govglenresearch.com In RP-HPLC, the stationary phase is hydrophobic, and a polar mobile phase is used for elution. The retention of molecules is based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and elute later. waters.com

The attachment of the hydrophobic fluorescein dye significantly increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on an RP-HPLC column compared to the unlabeled oligonucleotide. researchgate.net This difference in retention allows for the separation and quantification of the labeled and unlabeled species. A gradient of an organic solvent, such as acetonitrile, in an aqueous buffer is typically used to elute the oligonucleotides from the column. aatbio.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for the characterization of labeled biomolecules. nih.gov As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which determines their mass-to-charge ratio. LC-MS can confirm the identity of the labeled product by verifying its molecular weight, which should be the sum of the molecular weight of the oligonucleotide and the fluorescein moiety. researchgate.net It can also help to identify any byproducts or impurities in the reaction mixture. nih.gov

Mass Spectrometry for Conjugate Verification

Mass spectrometry (MS) is an essential analytical technique for the definitive verification of the fluorescein-oligonucleotide conjugate. nih.gov It provides a precise measurement of the molecular weight of the labeled product, confirming that the conjugation reaction was successful. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like oligonucleotides. nih.gov In ESI-MS, the sample is introduced into the mass spectrometer as a fine spray of charged droplets, from which ions are generated. This method allows for the analysis of large, non-volatile molecules without significant fragmentation. nih.gov

The mass spectrum of the purified fluorescein-labeled oligonucleotide will show a peak or a series of peaks corresponding to the expected molecular weight of the conjugate. This provides direct evidence of the covalent attachment of the fluorescein molecule. In some cases, tandem mass spectrometry (MS/MS) can be used to further characterize the labeled product. nih.gov In MS/MS, the ion of the labeled oligonucleotide is isolated and then fragmented. The resulting fragment ions can provide information about the sequence of the oligonucleotide and the site of dye attachment. nih.govnih.gov This level of detail is crucial for ensuring the quality and integrity of the synthesized probe for its intended application. nih.gov

Advanced Applications of Fluorescein Nhs Ester in Biological Research

Elucidating Protein Structure, Function, and Mechanism

The conjugation of fluorescein (B123965) to proteins via an NHS ester linkage provides a powerful method for probing molecular-level biological processes. The attached fluorophore acts as a reporter, enabling researchers to track protein interactions, conformational changes, and enzymatic activities.

Fluorescent labeling with reagents like Fluorescein-NHS ester is instrumental in quantifying the interactions between proteins. nih.gov One powerful biophysical method enabled by this labeling strategy is Microscale Thermophoresis (MST). nih.gov In MST, a fluorescently labeled protein's movement through a microscopic temperature gradient is measured. This movement, or thermophoresis, changes upon the binding of a ligand or another protein, allowing for the precise determination of binding affinities. nih.gov

While traditional NHS ester labeling can be non-specific due to the presence of multiple lysine (B10760008) residues on a protein's surface, methods have been developed to achieve site-specific labeling. nih.govnih.gov This is crucial for ensuring that the fluorescent tag does not interfere with the protein's interaction domains. One such strategy involves converting the NHS ester into a thioester that can specifically react with an N-terminal cysteine residue on the target protein. nih.gov This approach provides a homogeneously labeled protein population, which is essential for accurate binding measurements. nih.gov

Table 1: Application of Fluorescent NHS-Ester Labeling in Protein-Protein Interaction Studies This table is interactive. You can sort and filter the data.

| Labeled Protein (Example) | Interaction Partner (Example) | Labeling Strategy | Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| Ubiquitin E3 Ligase (WWP2) | Autophagy Receptor (NDP52) | Site-specific N-terminal Cys labeling with Cy5 NHS ester | Microscale Thermophoresis (MST) | Determined a binding affinity (KD) of 19 μM. | researchgate.net |

Understanding the precise mechanism of enzyme catalysis often requires distinguishing between different modes of action, such as intramolecular (within the same molecule) versus intermolecular (between different molecules) reactions. Fluorescein-NHS ester and other fluorescent NHS esters have been applied to dissect these complex enzymatic processes. nih.gov

A notable example is the study of the E3 ubiquitin ligase WWP2. nih.govnih.gov Ubiquitin ligases are critical enzymes that tag other proteins with ubiquitin, often marking them for degradation. Many of these ligases can also ubiquitinate themselves in a process called autoubiquitination. To determine whether WWP2's autoubiquitination is an intra- or intermolecular event, researchers employed a clever labeling strategy. They created two populations of the enzyme: one labeled with NHS-fluorescein (F-WWP2) and another with NHS-biotin (B-WWP2). nih.gov

By mixing the two populations and analyzing the products, they could determine the mechanism. If the process were intermolecular, the biotin-labeled enzyme would be able to ubiquitinate the fluorescein-labeled enzyme. The results of these experiments suggested that an allosteric activator primarily stimulates intramolecular autoubiquitination. nih.gov This site-specific labeling approach, which transforms non-selective NHS esters into chemoselective reagents, has expanded their application in the detailed biochemical investigation of enzyme mechanisms. nih.govnih.gov

The cytoskeleton is a dynamic network of protein filaments, including actin and microtubules, that undergoes constant remodeling to control cell shape, motility, and division. nih.govthermofisher.com Visualizing these dynamics in living cells is crucial for understanding these fundamental processes. cytoskeleton.com

Fluorescent labeling of cytoskeletal proteins is a key technique for these investigations. thermofisher.com While genetic tagging with fluorescent proteins like GFP is common, direct labeling of purified proteins with fluorescent dyes such as fluorescein offers an alternative. cytoskeleton.com Purified actin, for instance, can be labeled with an NHS ester of a fluorescent dye and then microinjected into living cells. cytoskeleton.comresearchgate.net This labeled actin incorporates into the endogenous cytoskeletal structures, allowing for the direct visualization of processes like actin filament assembly, disassembly, and retrograde flow using advanced microscopy techniques like single-molecule speckle microscopy (SiMS). cytoskeleton.comresearchgate.net This approach avoids potential artifacts from the overexpression of fusion proteins and provides high-resolution tracking of cytoskeletal components. wiley.com

Table 2: Methods for Visualizing Cytoskeletal Dynamics This table is interactive. You can sort and filter the data.

| Method | Description | Target Protein | Key Advantage | Reference |

|---|---|---|---|---|

| Microinjection of Labeled Protein | Purified cytoskeletal protein is labeled with a fluorescent NHS ester in vitro and then injected into live cells. | Actin, Tubulin | Labeled protein integrates into the native cytoskeleton; avoids genetic manipulation. | cytoskeleton.com |

| Live-Cell Permeable Probes | Small molecule dyes conjugated to ligands that specifically bind cytoskeletal elements (e.g., SiR-actin). | Actin, Tubulin | Simple addition to cell culture; enables imaging in a wide variety of cell types. | cytoskeleton.comwiley.com |

Cellular and Subcellular Component Visualization

Beyond tracking individual proteins, fluorescent NHS esters are powerful tools for visualizing the broader architecture of cells and tissues. By reacting with the multitude of amine groups on proteins throughout the cell, they can provide a comprehensive stain that outlines cellular and subcellular structures.

A novel application for fluorescent NHS esters is pan-proteome staining, where the dye is used to label the entire protein content of a cell non-specifically. nih.govbiorxiv.org This approach is particularly powerful when combined with super-resolution techniques like Expansion Microscopy (ExM). nih.gov In ExM, a biological sample is embedded in a swellable hydrogel and then physically expanded, allowing for nanoscale imaging on a conventional microscope.

When applied to cells before expansion, fluorescent NHS esters covalently link to proteins throughout the sample, creating a protein density map. researchgate.netresearchgate.net After expansion, this pan-staining reveals fine cellular ultrastructures with remarkable detail, including mitochondrial cristae, Golgi cisternae, and nucleolar sub-compartments. nih.govbiorxiv.org This provides a detailed architectural context, similar to that seen in electron microscopy, which is often missing when only specific proteins are targeted with antibodies. nih.gov

Interestingly, not all fluorescent NHS esters produce a uniform staining pattern. The specific biochemical properties of the fluorescent dye conjugated to the NHS ester, such as its hydrophobicity and charge, can influence which cellular compartments are preferentially labeled. nih.govbiorxiv.org Researchers have characterized the staining patterns of various fluorescent dye esters and found that they can differentially label a range of subcellular compartments. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| Fluorescein-N-hydroxysuccinimide ester | Fluorescein-NHS ester, 5/6-FAM SE |

| N-hydroxysuccinimide | NHS |

| Alexa Fluor 488 NHS ester | NHS Alexa 488 |

| ATTO 425 NHS ester | NHS ATTO425 |

| ATTO 647N NHS ester | NHS ATTO647N |

| BODIPY 493/503 NHS ester | NHS BODIPY 493/503 |

| Green Fluorescent Protein | GFP |

| Biotin-N-hydroxysuccinimide ester | NHS-biotin |

Molecular Tracking and Distribution Studies

Fluorescein-N-hydroxysuccinimide (NHS) ester stands as a pivotal tool in molecular biology and biomedical research, primarily owing to its ability to form stable covalent bonds with primary amines on biomolecules. This reactivity allows for the fluorescent labeling of proteins, peptides, and other molecules, facilitating their visualization and tracking within complex biological systems. The bright and well-characterized fluorescence of the fluorescein moiety enables sensitive detection, making it an ideal probe for elucidating the spatial and temporal dynamics of molecular processes.

Real-time Monitoring of Cellular Processes

The covalent attachment of Fluorescein-NHS ester to cell surface proteins provides a powerful method for the real-time visualization of dynamic cellular events. By employing a pan-membrane-protein labeling strategy, researchers can monitor complex processes such as endocytosis, membrane topology remodeling, and intercellular communication. Live-cell imaging of cells labeled with NHS-ester fluorescent dyes has captured transient membrane protein accumulation at cell-to-cell contacts and the bidirectional migration of these proteins along membrane fibers.

This technique allows for the direct observation of endocytic pathways and the formation of specialized membrane structures. For instance, studies have combined pan-membrane-protein labeling with fluorescent fusion proteins to monitor the endocytic activity of immune cells and insulin (B600854) receptor endocytosis. Furthermore, high-resolution and 3D superresolution imaging of NHS-labeled cells reveals detailed membrane topology changes in response to stimuli, including the generation of microvesicles and phagocytic activities. This in-situ labeling minimizes perturbation to native protein homeostasis, offering a significant advantage over genetic modification techniques.

Investigating Drug Molecule Behavior in Biological Systems

The ability to fluorescently tag therapeutic molecules without significantly altering their biological activity is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Fluorescein-NHS ester and its derivatives are instrumental in labeling drug molecules to track their absorption, distribution, metabolism, and excretion (ADME) in biological systems.

By conjugating fluorescein to a drug candidate, researchers can visualize its localization within tissues and cells, providing insights into its mechanism of action and potential off-target effects. For example, a pharmacokinetic study of a fluorescein-labeled chitosan (B1678972) derivative, PS916 (PS916-FTC), in rats revealed its tissue distribution and elimination pathways. After intravenous administration, PS916-FTC was widely distributed, with the highest concentrations observed in the kidney and liver, and the urinary route was identified as the major elimination pathway.

Pharmacokinetic parameters derived from such studies are essential for optimizing drug efficacy and safety. Studies on fluorescein itself and its esters provide baseline data for these investigations. For instance, research on orally administered fluorescein sodium in healthy volunteers determined key pharmacokinetic values that help in interpreting data from fluorescein-labeled drugs.

| Compound | Administration Route | Species | Cmax (µg/mL) | tmax (min) | Elimination Half-life (t½) (min) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Fluorescein Sodium | Oral | Human | 3.5 | 120 | 267 | 99% |

| Fluorescein (from Fluorescein Dilaurate) | Oral | Human | 1.8 | 270 | 246 | 56% |

| PS916-FTC | Oral | Rat | N/A | N/A | N/A | 8.40% |

| PS916-FTC | Intravenous | Rat | N/A | N/A | N/A | N/A |

Data for Fluorescein Sodium and Fluorescein Dilaurate adapted from a 1985 study in Arzneimittelforschung. Data for PS916-FTC adapted from a study in Current Pharmaceutical Analysis.

Integration in Immunoassays and Detection Platforms

The high quantum yield and sensitivity of fluorescein make its NHS ester derivative a preferred choice for labeling antibodies and other proteins used in a wide array of immunoassays. The resulting fluorescently-labeled reagents are fundamental to techniques that require the specific detection and quantification of target antigens.

Immunofluorescence and Western Blotting Applications

In immunofluorescence (IF), antibodies labeled with Fluorescein-NHS ester are used to visualize the subcellular localization of specific proteins within fixed and permeabilized cells. The NHS ester group reacts with primary amines on the antibody, creating a stable fluorescent probe. This direct or indirect labeling approach allows for high-resolution microscopic imaging of cellular structures. For example, in HeLa cells, β-Tubulin, a key cytoskeletal protein, has been visualized using a primary antibody against it, followed by a secondary antibody conjugated to a fluorescein derivative. broadpharm.com This provides clear, high-contrast images of the microtubule network.

In Western blotting, fluorescein-labeled antibodies enable the detection of target proteins immobilized on a membrane. This fluorescence-based detection method offers a quantitative and often more sensitive alternative to traditional colorimetric or chemiluminescent techniques. vectorlabs.com Research has demonstrated that using engineered dyes with improved solubility, such as AQuora® Fluorescein-NHS Ester, can yield enhanced signal and signal-to-noise ratios in fluorescent western blotting applications. vectorlabs.com Furthermore, specific labeling strategies have been developed where Fluorescein-NHS is used to tag one protein in a complex, while another tag (like biotin) is used on its binding partner, allowing for the detailed analysis of protein-protein interactions and ubiquitination patterns on the blot. nih.gov

Flow Cytometry for Cell Analysis

Flow cytometry is a high-throughput technique that analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. Fluorescein-NHS ester and its derivatives are extensively used to label antibodies for identifying and quantifying specific cell populations based on their surface or intracellular markers. tocris.com

A particularly prominent application is in cell proliferation and tracking studies using Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). unipd.it This cell-permeant molecule diffuses into cells, where intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and allowing the succinimidyl ester to covalently bind to intracellular proteins. As cells divide, the fluorescent dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each cell division. This allows researchers to track multiple generations of cell proliferation. For applications like flow cytometry, the use of single-isomer Fluorescein-NHS ester is often preferred, as isomeric mixtures can introduce variability that complicates data analysis. broadpharm.com

| Technique | Application | Key Research Finding/Advantage |

|---|---|---|

| Immunofluorescence (IF) | Visualization of subcellular protein localization | Enables high-resolution imaging of specific cellular structures, such as the microtubule network. broadpharm.com |

| Western Blotting | Detection of specific proteins on a membrane | Provides a quantitative detection method with enhanced signal-to-noise ratios. vectorlabs.com Allows for orthogonal tagging to study protein-protein interactions. nih.gov |

| Flow Cytometry | Identification and quantification of cell populations | Used for immunophenotyping and high-throughput analysis of single cells. tocris.com |

| Cell Proliferation Assays | Tracking cell division over multiple generations | CFDA-SE, a derivative, allows for the quantitative analysis of cell proliferation by progressive fluorescence dilution. unipd.it |

Fluorescein Nhs Ester in Advanced Imaging Techniques

Super-Resolution Microscopy with Fluorescent Esters

Super-resolution microscopy (SRM) techniques aim to overcome the diffraction limit of light microscopy, enabling the visualization of cellular structures with resolutions down to tens of nanometers. Fluorescent esters, including Fluorescein-NHS ester and its derivatives, are crucial components in these advanced imaging modalities. Their ability to emit bright and photostable signals, often when conjugated to specific biomolecules or used as general stains, is essential for achieving the high signal-to-noise ratios required for SRM. Fluorescein-NHS ester derivatives are frequently employed in techniques such as Photoactivated Localization Microscopy (PALM), Direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy, either as direct labels or as counterstains to provide broader cellular context. They are particularly useful for "pan-staining" cellular architectures, offering a comprehensive view of the cellular landscape in conjunction with targeted labeling strategies sigmaaldrich.comatto-tec.comdianabiotech.comtocris.comsigmaaldrich.comaatbio.comrndsystems.combio-techne.comacs.orgthermofisher.commicroscopyu.com.

Expansion Microscopy (ExM) for Nanoscale Feature Resolution

Expansion Microscopy (ExM) is a revolutionary technique that enhances resolution by physically expanding the biological sample before imaging. This process involves embedding the fixed and labeled specimen within a swellable hydrogel, which is then isotropically expanded, typically by a factor of 4-10 times linearly. This physical expansion effectively increases the distance between cellular components, allowing conventional diffraction-limited microscopes to resolve features at the nanoscale, often achieving resolutions of 25-70 nm rsc.orgbiologists.commdpi.comembopress.orgnih.gov.

Optimizing Staining Patterns in ExM (e.g., Timing of Fluorescent Ester Application)

The effectiveness and specificity of Fluorescein-NHS ester staining in ExM can be influenced by several factors, including the timing of its application within the ExM protocol. Studies have indicated that applying NHS esters at different time points—such as before gelation, during proteinase digestion (inter-digestion), or after digestion (post-digestion)—can lead to differential compartment labeling and variations in staining density and specificity rsc.orgbiorxiv.org. For instance, the presence of the hydrogel and the decrowding effects during proteolytic digestion may influence how the dye interacts with cellular components rsc.org.

Furthermore, the inherent physical properties of the fluorescent ester, such as its hydrophobicity, correlate with its compartment specificity, dictating which cellular structures are preferentially illuminated biorxiv.org. The presence of other fluorescent dye ester species in the same sample can also modulate the staining intensities and patterns of a particular ester, highlighting the importance of considering potential inter-ester interactions during multiplexed staining protocols rsc.orgbiorxiv.org. Optimizing these parameters is crucial for achieving reproducible and informative results in ExM.

Fluorescent Esters as Counterstains in Multiplexed Imaging

Fluorescein-NHS ester and similar fluorescent esters serve as valuable counterstains in multiplexed imaging, providing essential structural context alongside targeted labeling of specific molecular markers, such as antibodies. By staining the general cellular or tissue architecture, these esters help to delineate the spatial relationships between specific protein targets and the surrounding cellular environment rsc.org. For example, when used in conjunction with antibodies targeting organelles like mitochondria or the Golgi apparatus, Fluorescein-NHS ester can illustrate whether these organelles occupy overlapping or distinct regions within the cell rsc.org.

The spectral characteristics of Fluorescein-NHS ester are also critical for multiplexing. Its distinct excitation and emission spectra allow it to be combined with other fluorophores that emit in different spectral regions, enabling the simultaneous visualization of multiple targets within a single sample idtdna.comsigmaaldrich.com. This capability is fundamental for complex biological studies that require simultaneous observation of various cellular components and pathways.

Two-Photon Fluorescence Microscopy Applications

Two-photon fluorescence microscopy (2PFM) is a powerful technique that utilizes near-infrared (NIR) light pulses to excite fluorophores. This method offers significant advantages for deep tissue imaging, including enhanced penetration depth, reduced phototoxicity, and inherent optical sectioning capabilities due to the non-linear excitation process researchgate.netnih.govnih.gov. In 2PFM, a fluorophore absorbs two lower-energy photons almost simultaneously, which collectively provide the energy needed for excitation, leading to fluorescence emission.

Fluorescein (B123965) and its derivatives, including Fluorescein-NHS ester, can be effectively excited via two-photon absorption. When conjugated to biomolecules, Fluorescein-NHS ester allows for the visualization of cellular structures and dynamics deep within living tissues, which is particularly beneficial for studying processes like angiogenesis or immune cell interactions in their native environments researchgate.netnih.govnih.gov. While fluorescein itself has moderate two-photon absorption cross-sections, related fluorene-based fluorophores engineered for enhanced two-photon absorption exhibit superior performance for such applications researchgate.net. The ability to label proteins and other biomolecules with Fluorescein-NHS ester makes it a versatile probe for 2PFM studies requiring deep tissue penetration and high-resolution imaging of biological events in vivo.

Considerations for Multi-Spectral Imaging

Multi-spectral imaging involves simultaneously detecting fluorescence signals from multiple fluorophores, each emitting at different wavelengths. The successful implementation of multi-spectral imaging relies heavily on the spectral properties of the chosen fluorescent probes, including their excitation and emission maxima, extinction coefficients, quantum yields, and Stokes shifts thermofisher.comsigmaaldrich.comaatbio.comwikipedia.org.

Fluorescein-NHS ester typically exhibits excitation maxima around 490-495 nm and emission maxima around 510-520 nm thermofisher.comwikipedia.orglumiprobe.com. These spectral characteristics are well-suited for common excitation sources, such as the 488 nm argon laser line, and are compatible with standard filter sets sigmaaldrich.com. For multi-spectral applications, Fluorescein-NHS ester can be effectively multiplexed with other fluorophores that possess distinct spectral profiles, such as those emitting in the red or far-red regions of the spectrum idtdna.comsigmaaldrich.com. For instance, it can be used alongside dyes like JOE, MAX, or TET for oligonucleotide labeling, or with Atto dyes that have separated emission signals idtdna.comsigmaaldrich.com.

However, several factors must be considered. Fluorescein's fluorescence intensity is pH-dependent, with a pKa of approximately 6.4, meaning its emission can vary in different cellular microenvironments wikipedia.org. Additionally, careful selection of fluorophores is necessary to minimize spectral overlap, which can lead to cross-talk between channels and reduce signal specificity. Derivatives like XFD430 NHS ester, which share spectral similarities with Alexa Fluor 430, offer a larger Stokes shift, potentially improving signal separation in multiplexed assays aatbio.com. The photostability of Fluorescein-NHS ester is generally considered good, but it can be influenced by imaging conditions and may be less robust than some newer generation fluorophores in demanding SRM applications sigmaaldrich.comdianabiotech.comsigmaaldrich.comaatbio.com.

Fluorescein Nhs Ester in Biosensing and Probe Development

Design and Synthesis of Novel Fluorescent Probes

The versatility of Fluorescein-NHS ester as a labeling reagent allows for its incorporation into custom-designed fluorescent probes tailored for specific molecular targets and biological environments.

Fluorescein-NHS ester is instrumental in synthesizing fluorescent probes to visualize and study specific cellular receptors, such as the neuronal α4β2* nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases and nicotine addiction. acs.org By conjugating fluorescein (B123965) to a high-affinity receptor ligand, researchers can create a probe that specifically binds to the target receptor, allowing for its localization and tracking in cells and tissues.

A notable example is the synthesis of the fluorescent probe nifrofam. This was achieved by reacting a precursor amine compound with Fluorescein-NHS ester. acs.org The resulting probe, 5-(3′-propylfluoresceincarboxamide)-3-(2-(S)-pyrrolidinylmethoxy)pyridine (nifrofam), retains a high binding affinity for the α4β2* nAChR, enabling its use in fluorescence imaging of these receptors in receptor-expressing HEK cells and rat brain slices. acs.orgboomer.org The large fluorescein group was not found to be detrimental to the binding affinity. boomer.org

| Probe Name | Fluorophore | Binding Affinity (Ki, nM) | Target Receptor |

|---|---|---|---|

| Nifrofam | Fluorescein | 0.8 ± 0.1 | α4β2* nAChR |

| Nifrodansyl | Dansyl | 0.5 ± 0.1 | α4β2* nAChR |

| Nifrorhodamine | Rhodamine | 0.7 ± 0.1 | α4β2* nAChR |

Data sourced from research on fluorescent probes for imaging α4β2 nAChRs.* acs.orgboomer.org

Fluorescein is a well-known pH-sensitive fluorophore. acs.org Its fluorescence intensity is highly dependent on the surrounding pH, with a pKa of approximately 6.4. mdpi.com Below this pKa, protonation of the phenol group leads to a significant decrease in fluorescence quantum yield. mdpi.comnih.gov This inherent pH sensitivity is harnessed to engineer biosensors for measuring pH in biological systems, such as within cellular compartments. acs.orgnih.gov

Fluorescein-NHS ester is used to conjugate the pH-sensitive dye to biomolecules or polymers, creating targeted or localized pH sensors. A significant advancement in pH sensing is the development of ratiometric sensors. These sensors overcome issues like photobleaching, probe concentration fluctuations, and instrumental variations that can affect measurements based on a single fluorescence intensity. nih.gov Ratiometric sensors exhibit a pH-dependent shift in either their excitation or emission wavelength. By taking the ratio of fluorescence intensities at two different wavelengths, a more precise and reliable pH measurement can be obtained. researchgate.net

While fluorescein itself is not intrinsically ratiometric, it can be incorporated into dual-fluorophore systems or conjugated to polymers to create ratiometric probes. researchgate.net For instance, a water-soluble polymeric sensor was developed where a fluorescein-based monomer was copolymerized with another monomer. This polymer sensor exhibited two distinct emission peaks that responded differently to pH changes, enabling ratiometric detection of extracellular pH. fishersci.caresearchgate.net

| Ionic Form | Approximate pH Range | Absorption Max (nm) | Emission Max (nm) | Relative Fluorescence |

|---|---|---|---|---|

| Dianion | > 8 | ~490 | ~515 | High (ΦF ≈ 0.95) |

| Monoanion | ~4.5 - 6.4 | ~450 | ~515 | Low |

| Neutral (Lactone) | < 4 | - | - | Non-fluorescent |

Data compiled from reviews on fluorescein derivatives as pH probes. mdpi.comnih.gov

Fluorescein-NHS Ester in Biosensor Architectures

The conjugation of biomolecules with Fluorescein-NHS ester is a foundational step in the construction of various biosensor platforms, enabling the translation of a biological recognition event into a detectable optical or electrochemical signal.

The sensitivity of fluorescein-based biosensors can be significantly amplified through integration with nanomaterials such as gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and quantum dots (QDs). nih.govmdpi.com These nanomaterials possess unique optical and electronic properties that can modulate the fluorescence of nearby dyes.

Two primary mechanisms are exploited:

Fluorescence Resonance Energy Transfer (FRET) and Quenching : Metallic nanoparticles like AuNPs can act as highly efficient quenchers of fluorescence when a fluorophore, such as fluorescein, is in close proximity. nih.gov This quenching effect can be used to design "turn-on" biosensors. For example, a fluorescein-labeled DNA probe can be adsorbed onto an AuNP, quenching its fluorescence. Upon hybridization with a target sequence, the probe undergoes a conformational change, moving it away from the nanoparticle surface and restoring fluorescence. nih.gov

Metal-Enhanced Fluorescence (MEF) : Conversely, under certain conditions, metallic nanostructures (especially silver) can enhance the fluorescence emission of a nearby fluorophore. mdpi.com This MEF effect arises from interactions with the localized surface plasmons of the metal. nih.gov By designing biosensor architectures where the binding event brings a fluorescein label into the optimal enhancement zone of a nanostructure, the signal can be dramatically amplified, leading to lower detection limits. mdpi.com

While fluorescein is primarily an optical probe, it can be employed as a signaling molecule in certain electrochemical biosensor formats, particularly those based on electrochemiluminescence (ECL). mdpi.comacs.org ECL is a process where a species, generated at an electrode surface, undergoes a high-energy electron-transfer reaction to produce an excited state that emits light. nih.gov

In an ECL biosensor, Fluorescein-NHS ester can be used to label a biorecognition molecule, such as an antibody or DNA probe. mdpi.com The detection principle often involves the labeled biomolecule participating in a reaction that either generates or quenches the ECL signal from a primary luminophore (e.g., a ruthenium complex). dcu.ienih.gov For instance, in a sandwich immunoassay, a capture antibody is immobilized on an electrode. After binding the target biomarker, a second antibody, labeled with fluorescein, is introduced. The fluorescein tag can then participate in an ECL reaction, often with a co-reactant, generating a light signal that is proportional to the amount of captured biomarker. acs.org This combination of specific biological recognition with highly sensitive ECL detection provides a powerful platform for biomarker analysis. nih.gov

Fluorescein-NHS ester is a classic labeling reagent for enhancing the sensitivity of optical immunoassays. fishersci.caclinicalgate.com By attaching a fluorescent molecule to an antibody or antigen, the binding event can be quantified by measuring the resulting fluorescence.

One of the most prominent applications is in Fluorescence Polarization Immunoassay (FPIA) . nih.gov FPIA is a homogeneous (separation-free) technique ideal for detecting small molecules. researchgate.net The assay is based on the principle that a small, fluorescein-labeled antigen (the tracer) tumbles rapidly in solution, leading to low fluorescence polarization when excited with plane-polarized light. boomer.org When a specific antibody binds to this tracer, the resulting complex is much larger and tumbles more slowly, causing the emitted light to have a higher degree of polarization. nih.gov In a competitive FPIA, unlabeled antigen from a sample competes with the tracer for a limited number of antibody binding sites. A higher concentration of antigen in the sample results in less tracer being bound to the antibody, and thus a lower polarization signal. boomer.org This method is known for its speed and simplicity, making it suitable for high-throughput screening. nih.govresearchgate.net

Furthermore, using fluorescein-labeled secondary antibodies can provide an additional layer of signal amplification in heterogeneous immunoassays, such as fluorescence-based ELISA or capillary electrophoresis immunoassays, further improving analytical sensitivity. acs.orgnih.gov

Research into Fluorescence Quenching Mechanisms for Probe Design

The design of effective biosensors and probes utilizing Fluorescein-NHS ester is critically dependent on a thorough understanding of fluorescence quenching mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. colostate.edu In probe design, a fluorophore like fluorescein is often paired with a quencher molecule. The probe is engineered in such a way that in its initial state ("off"), the quencher is in close proximity to the fluorescein, suppressing its fluorescence. Upon interaction with a specific target analyte, a conformational change occurs, separating the fluorophore and the quencher, which restores fluorescence and generates a detectable signal ("on"). The choice of quenching mechanism is pivotal as it dictates the probe's sensitivity, specificity, and dynamic range. The primary mechanisms exploited in the design of probes functionalized with Fluorescein-NHS ester are static quenching, dynamic quenching, Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PeT).

Static and Dynamic Quenching

Static and dynamic quenching are two fundamental mechanisms that require molecular contact between the fluorescein fluorophore and the quencher. colostate.edurose-hulman.edu

Static Quenching , also known as contact quenching, occurs when fluorescein and a quencher molecule form a stable, non-fluorescent complex in the ground state, before excitation. fiveable.meresearchgate.net This ground-state complex effectively reduces the concentration of fluorescent molecules available for excitation. researchgate.net A key characteristic of static quenching is that it does not alter the fluorescence lifetime of the uncomplexed fluorophores. fiveable.meresearchgate.net The efficiency of static quenching is dependent on the affinity between the fluorophore and the quencher. colostate.edu In probe design, this can be achieved by ensuring the fluorophore and quencher are held in very close proximity, for instance, in the stem of a molecular beacon. biosyn.com

Dynamic Quenching , or collisional quenching, happens when the excited-state fluorescein molecule is deactivated upon collision with a quencher molecule. rose-hulman.eduresearchgate.net This process provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus decreasing fluorescence intensity. rose-hulman.edu Unlike static quenching, dynamic quenching reduces the fluorescence lifetime of the fluorophore. rose-hulman.edufiveable.me The rate of dynamic quenching is dependent on factors that affect diffusion, such as temperature and viscosity; higher temperatures generally lead to increased dynamic quenching. rose-hulman.eduresearchgate.net

The differentiation between these two mechanisms is crucial for probe design and data interpretation, as summarized in the table below.

| Characteristic | Static Quenching | Dynamic Quenching |

|---|---|---|

| Mechanism | Formation of a ground-state, non-fluorescent complex. fiveable.meresearchgate.net | Collisional deactivation of the excited-state fluorophore. rose-hulman.eduresearchgate.net |

| Effect on Fluorescence Lifetime | No change for uncomplexed fluorophores. fiveable.meresearchgate.net | Decreases. rose-hulman.edufiveable.me |

| Effect of Increased Temperature | May decrease quenching (destabilizes the complex). fiveable.meresearchgate.net | Increases quenching (higher diffusion rates). rose-hulman.eduresearchgate.net |

| Stern-Volmer Plot | Linear for steady-state measurements. fiveable.me | Linear for both steady-state and lifetime measurements. researchgate.net |

Photoinduced Electron Transfer (PeT)

Photoinduced Electron Transfer (PeT) is another powerful quenching mechanism utilized in probe design. nih.gov In a typical PeT-based probe, the fluorescein fluorophore is linked to an electron-donating or electron-accepting moiety that acts as the quencher. nih.gov Upon excitation of the fluorescein, an electron is transferred between the fluorophore and the quencher. edinst.com This process results in the formation of a transient charge-separated state, which then returns to the ground state non-radiatively, effectively quenching the fluorescence. nih.govedinst.com

The efficiency of PeT is governed by the thermodynamic driving force for the electron transfer, which can be estimated using the Rehm-Weller equation. edinst.com This equation takes into account the oxidation and reduction potentials of the donor and acceptor and the excitation energy of the fluorophore. edinst.com A key feature of PeT probes is that the electron transfer process can be modulated by the presence of an analyte. For example, if the quencher moiety is a receptor for a specific ion or molecule, binding of the analyte can alter the redox potential of the quencher, inhibiting the electron transfer and "turning on" the fluorescence of the fluorescein. nih.gov

PeT is a through-bond or through-space mechanism that typically operates over very short distances, requiring close orbital overlap between the fluorophore and the quencher. edinst.com This property allows for the design of highly sensitive and specific "off-on" fluorescent switches. nih.govnih.gov Research has demonstrated that various functional groups can act as PeT quenchers for fluorophores, and the design principles are being applied to create probes for a wide range of analytes, from ions to complex biomolecules. nih.govresearchgate.net

Challenges and Future Directions in Fluorescein Nhs Ester Research

Addressing Non-Specific Labeling and Heterogeneity in Complex Biological Samples

One of the primary challenges in using fluorescein-NHS ester, especially in complex biological samples like cell lysates or tissue extracts, is non-specific labeling. The N-hydroxysuccinimide (NHS) ester group reacts readily with primary amines, which are abundant on lysine (B10760008) residues and the N-terminus of proteins nih.govescholarship.org. In heterogeneous samples, this can lead to labeling of various biomolecules, not just the intended target, resulting in increased background noise and reduced assay specificity dtic.milmdpi.com. This lack of specificity can also contribute to heterogeneity in the labeled product, where different molecules or even different sites on the same molecule might be labeled to varying degrees. Researchers are exploring strategies to mitigate this, such as optimizing reaction conditions (e.g., pH, buffer composition, incubation time) and employing blocking agents to reduce non-specific binding. Furthermore, developing purification methods that can separate specifically labeled targets from non-specifically labeled byproducts is crucial for accurate analysis in complex matrices acs.org.

Advancements in Site-Specific Conjugation Methodologies for Enhanced Precision

To overcome the limitations of random amine labeling, significant advancements are being made in site-specific conjugation techniques for fluorescein (B123965) derivatives. These methods aim to attach the fluorescent tag to a single, predetermined site on a biomolecule, such as an antibody or protein acs.orgbiorxiv.org. Strategies include:

Enzymatic Labeling: Using enzymes like sortase or transglutaminase to catalyze the conjugation of fluorescein-labeled peptides to specific amino acid sequences engineered into the target protein vaia.com.

Bioorthogonal Chemistry: Employing highly specific chemical reactions, such as click chemistry (e.g., azide-alkyne cycloaddition) or tetrazine ligation, where unique functional groups are introduced onto the biomolecule and the fluorescein dye, allowing for precise and efficient coupling researchgate.netmdpi.comnih.govacs.orggoogle.com. For instance, the 2fPBA-α-amino-hydrazide ligation offers orthogonality with existing bioorthogonal reactions, enabling triple conjugations for multi-labeling applications researchgate.netnih.gov.

Genetic Code Expansion: Incorporating unnatural amino acids (UAAs) with specific reactive handles into proteins via genetic engineering, which can then be selectively labeled with fluorescein derivatives biorxiv.org.

These site-specific methods significantly enhance the precision of labeling, leading to more homogeneous conjugates with improved characterization and performance in downstream applications acs.orgbiorxiv.org.

Development of Next-Generation Fluorescein-NHS Ester Derivatives (e.g., PEGylated Conjugates)

To improve the physicochemical properties of fluorescein conjugates, researchers are developing novel derivatives. One key area of development is the creation of PEGylated fluorescein-NHS ester derivatives. PEGylation (conjugation with polyethylene (B3416737) glycol) can enhance the solubility of fluorescein conjugates, reduce aggregation, and improve their stability in aqueous environments, thereby minimizing background signal and increasing the signal-to-noise ratio nanoprobes.comdokumen.pub. Other next-generation derivatives aim to modulate photophysical properties, such as increasing quantum yield, photostability, or shifting excitation/emission wavelengths for multicolor imaging nanoprobes.comnih.gov. For example, modifications to the fluorescein structure can lead to derivatives with improved pH insensitivity or enhanced resistance to photobleaching, which are critical for long-term imaging or quantitative assays nih.govcore.ac.uk.

Expanding Applications in In Vitro Diagnostics Research and Analytical Devices

Fluorescein-NHS ester and its derivatives are increasingly finding applications in the development of advanced in vitro diagnostic (IVD) kits and analytical devices. Their high sensitivity and relatively low cost make them attractive for various diagnostic assays, including immunoassays, PCR-based detection, and biosensors chemimpex.comvnir.lifenih.govsyronoptics.commdpi.comgoogle.com. For instance, fluorescein-labeled probes are used in nucleic acid amplification techniques for pathogen detection (e.g., COVID-19, Malaria) vnir.lifegoogle.com. In biosensing, fluorescein-based reporters can translate biochemical interactions into measurable optical signals, enabling the detection of analytes in complex biological samples nih.govmdpi.comsemanticscholar.org. Future directions include developing more robust and multiplexed diagnostic platforms that leverage the specific properties of fluorescein conjugates for early disease detection and personalized medicine vnir.lifemdpi.com.

Synergistic Approaches with Other Bioconjugation Chemistries (e.g., Click Chemistry)

The integration of fluorescein-NHS ester chemistry with other bioconjugation techniques, particularly bioorthogonal chemistries like click chemistry, offers powerful synergistic approaches. This combination allows for multi-labeling strategies, where different biomolecules or different functional tags can be attached to a single target with high specificity and efficiency researchgate.netmdpi.comnih.govacs.orggoogle.commicroscopyu.comugr.es. For example, a biomolecule could be labeled with a fluorescein-NHS ester for one detection channel, and simultaneously or sequentially labeled with a different fluorophore or a therapeutic agent using click chemistry for a second detection channel or therapeutic function microscopyu.comugr.es. This combinatorial approach enhances the complexity of molecular probes and expands the capabilities for multiplexed imaging, diagnostics, and targeted therapeutics researchgate.netnih.govmicroscopyu.comugr.es. The development of novel orthogonal chemistries that are compatible with existing methods, including NHS ester chemistry, is key to achieving these advanced multi-functional bioconjugates.

Q & A

Basic Research Questions

Q. What are the critical factors for optimizing Fluorescein-NHS ester conjugation to primary amines in proteins?

- Methodological Answer : Conjugation efficiency depends on:

- pH : Use pH 8.0–8.5 (e.g., 0.1 M sodium bicarbonate buffer) to maximize nucleophilic reactivity of primary amines .

- Molar Ratio : A 10:1 molar excess of Fluorescein-NHS ester to protein is typical to ensure saturation while minimizing aggregation .

- Reaction Time : Incubate for 1–2 hours at 4°C to reduce hydrolysis of the NHS ester .

- Post-Reaction Quenching : Add 1 M Tris-HCl (pH 8.0) to terminate unreacted NHS esters .

Q. How does Fluorescein-NHS ester compare to FITC for amine labeling in complex biological matrices?

- Key Differences :

- Experimental Consideration : Use Fluorescein-NHS ester for long-term studies requiring stable labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data post-labeling?

- Common Causes :

- Solvent Polarity : Fluorescein’s quantum yield drops in hydrophobic environments (e.g., lipid-rich membranes). Validate with polarity-sensitive controls like Di-4-ANEPPDHQ .

- pH Sensitivity : Fluorescein fluorescence decreases below pH 7.0. Use pH-insensitive dyes (e.g., Alexa Fluor 488) for acidic environments .

- Protein Conformation : Steric hindrance from bulky residues (e.g., tryptophan) may reduce fluorescence. Perform tryptic digestion and HPLC-MS to map labeling sites .

Q. What statistical approaches are recommended for optimizing Fluorescein-NHS ester labeling in high-throughput screens?

- Design of Experiment (DoE) : Use Taguchi orthogonal arrays to test variables (pH, molar ratio, temperature) with minimal runs .